molecular formula C19H19ClN2O3 B304400 3-[(2-Chlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

3-[(2-Chlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B304400
M. Wt: 358.8 g/mol
InChI Key: XDNXFBVGZCIETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Chlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound with the molecular formula C19H19ClN2O3 and a molecular weight of 358.81876 g/mol This compound is characterized by the presence of a pyrrolidinedione core, substituted with a 2-chlorobenzylamino group and a 4-ethoxyphenyl group

Preparation Methods

The synthesis of 3-[(2-Chlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinedione Core: The pyrrolidinedione core can be synthesized through a condensation reaction between a suitable dicarboxylic acid and an amine.

    Substitution with 2-Chlorobenzylamine: The pyrrolidinedione core is then reacted with 2-chlorobenzylamine under appropriate conditions to introduce the 2-chlorobenzylamino group.

    Introduction of the 4-Ethoxyphenyl Group: Finally, the 4-ethoxyphenyl group is introduced through a substitution reaction, often using a suitable halide derivative of the ethoxyphenyl group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

3-[(2-Chlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy groups, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[(2-Chlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

3-[(2-Chlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    3-[(3-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione: This compound has a similar structure but with a different position of the chlorine atom on the benzyl group.

    3-[(2-Chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione: This compound has a methoxy group instead of an ethoxy group on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C19H19ClN2O3/c1-2-25-15-9-7-14(8-10-15)22-18(23)11-17(19(22)24)21-12-13-5-3-4-6-16(13)20/h3-10,17,21H,2,11-12H2,1H3

InChI Key

XDNXFBVGZCIETA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CC=C3Cl

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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